2-[1-(1-Ethyl-3,5-dimethylpyrazole-4-carbonyl)piperidin-4-yl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-(1-Ethyl-3,5-dimethylpyrazole-4-carbonyl)piperidin-4-yl]acetic acid, also known as EDP-106, is a novel small molecule inhibitor that has shown potential in treating various diseases such as cancer, inflammation, and autoimmune disorders. The purpose of
Mecanismo De Acción
2-[1-(1-Ethyl-3,5-dimethylpyrazole-4-carbonyl)piperidin-4-yl]acetic acid works by inhibiting the activity of a protein called glycogen synthase kinase 3 beta (GSK-3β), which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. By inhibiting GSK-3β, this compound can block the growth of cancer cells and reduce inflammation. This compound has also been shown to activate the Wnt/β-catenin signaling pathway, which is involved in cell proliferation and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound can induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth. Inflammatory cells, such as macrophages and T cells, are also affected by this compound, leading to reduced production of pro-inflammatory cytokines. In addition, this compound has been shown to reduce the expression of adhesion molecules, which are involved in the migration of immune cells to sites of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-[1-(1-Ethyl-3,5-dimethylpyrazole-4-carbonyl)piperidin-4-yl]acetic acid is its selectivity for GSK-3β, which reduces the risk of off-target effects. This compound also has good pharmacokinetic properties, making it suitable for oral administration. However, one limitation of this compound is its low solubility in water, which can affect its bioavailability. In addition, further studies are needed to determine the optimal dosing and treatment regimen for this compound.
Direcciones Futuras
For research include combination therapy, treatment of neurodegenerative diseases, and the development of more potent and selective inhibitors of GSK-3β.
Métodos De Síntesis
The synthesis of 2-[1-(1-Ethyl-3,5-dimethylpyrazole-4-carbonyl)piperidin-4-yl]acetic acid involves several steps, including the condensation of 1-ethyl-3,5-dimethylpyrazole-4-carboxylic acid with piperidine-4-carboxylic acid, followed by acetylation with acetic anhydride. The final product is obtained through purification by chromatography. The purity of the compound is determined by high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
2-[1-(1-Ethyl-3,5-dimethylpyrazole-4-carbonyl)piperidin-4-yl]acetic acid has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. This compound has also been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. In addition, this compound has been shown to modulate the immune system, suggesting its potential use in treating autoimmune disorders.
Propiedades
IUPAC Name |
2-[1-(1-ethyl-3,5-dimethylpyrazole-4-carbonyl)piperidin-4-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3/c1-4-18-11(3)14(10(2)16-18)15(21)17-7-5-12(6-8-17)9-13(19)20/h12H,4-9H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEIXHJFHIIGZEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)C(=O)N2CCC(CC2)CC(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.